IntegerrimineN-oxide
Description
Integerrimine N-oxide (C₁₈H₂₅NO₆, molecular weight 351.39 g/mol) is a pyrrolizidine alkaloid (PA) derivative classified under natural product chemistry research. Its CAS registry number is 85955-28-8, and it is typically stored at -20°C or below for stability . This compound is of significant interest due to its structural complexity and relevance in phytochemical studies, particularly in understanding plant-derived alkaloids and their biological activities. As an N-oxide, it features an oxygen atom bonded to a nitrogen atom within its heterocyclic framework, a modification that influences its solubility, reactivity, and metabolic pathways compared to non-oxidized PAs.
Properties
IUPAC Name |
(4E)-4-ethylidene-7-hydroxy-6,7-dimethyl-14-oxido-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO6/c1-4-12-9-11(2)18(3,22)17(21)24-10-13-5-7-19(23)8-6-14(15(13)19)25-16(12)20/h4-5,11,14-15,22H,6-10H2,1-3H3/b12-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGBHVNNYDZWGZ-UUILKARUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/1\CC(C(C(=O)OCC2=CC[N+]3(C2C(CC3)OC1=O)[O-])(C)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Integerrimine N-oxide can be synthesized through the oxidation of integerrimine. The oxidation process typically involves the use of oxidizing agents such as hydrogen peroxide or peracids under controlled conditions to ensure the formation of the N-oxide group .
Industrial Production Methods: Industrial production of integerrimine N-oxide involves the extraction of the compound from plant sources, particularly from Senecio brasiliensis. The extraction process includes the use of solvents like butanol to isolate the butanolic residue, which is then purified to obtain integerrimine N-oxide .
Chemical Reactions Analysis
Types of Reactions: Integerrimine N-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction of integerrimine N-oxide can lead to the formation of integerrimine.
Substitution: The N-oxide group can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Oxidation: Various oxidized derivatives.
Reduction: Integerrimine.
Substitution: Substituted integerrimine derivatives.
Scientific Research Applications
Integerrimine N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloids.
Biology: Investigated for its effects on cellular processes and toxicity.
Medicine: Studied for its potential therapeutic and toxicological effects.
Industry: Utilized in the development of analytical methods for detecting pyrrolizidine alkaloids in various samples
Mechanism of Action
The mechanism of action of integerrimine N-oxide involves its interaction with cellular components, leading to toxicity. The compound can induce oxidative stress, resulting in cellular damage. It also affects the expression of genes involved in cell growth and differentiation, leading to impaired development .
Comparison with Similar Compounds
Natural Pyrrolizidine Alkaloids
- Integerrimine N-oxide vs. Intermedine: Both are pyrrolizidine alkaloids, but Integerrimine N-oxide is oxidized at the nitrogen, enhancing its polarity and reducing toxicity compared to non-oxidized PAs like Intermedine. This modification impacts their interactions with biological systems, particularly in plant defense mechanisms and hepatotoxicity profiles .
Pharmaceutical N-Oxides
- Ranitidine-N-oxide :
Unlike Integerrimine N-oxide, Ranitidine-N-oxide is a synthetic impurity formed during the degradation of the antihistamine ranitidine. Its furan-thioether backbone and N-oxide group make it a critical marker for assessing drug stability . - Mirtazapine N-oxide :
This compound arises from the oxidation of the antidepressant mirtazapine. Studies show it can persist at levels up to 0.3% in drug batches, highlighting challenges in impurity control during synthesis .
Research Findings and Analytical Considerations
- Stability and Persistence :
N-oxides like Integerrimine N-oxide and Mirtazapine N-oxide exhibit high stability under physiological conditions, complicating their removal during pharmaceutical purification . - Analytical Specificity: Chromatographic methods (e.g., HPLC) are essential to distinguish Integerrimine N-oxide from structurally similar PAs. Specificity is confirmed by comparing retention times with reference standards and verifying the absence of cross-reactivity with non-oxidized analogs .
- Toxicity Profiles : N-oxidation generally reduces the hepatotoxicity of pyrrolizidine alkaloids by preventing the formation of reactive pyrrolic metabolites, a key distinction between Integerrimine N-oxide and Intermedine .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
